Z-LEHD-FMK TFA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

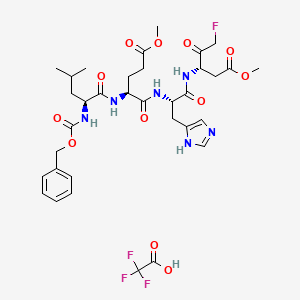

C34H44F4N6O12 |

|---|---|

Peso molecular |

804.7 g/mol |

Nombre IUPAC |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H43FN6O10.C2HF3O2/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4;3-2(4,5)1(6)7/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46);(H,6,7)/t22-,23-,24-,25-;/m0./s1 |

Clave InChI |

XCKBDLPYFKIMOO-NATPOTRJSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

Z-LEHD-FMK TFA: An In-depth Technical Guide to its Mechanism of Action in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethyl Ketone) is a potent and widely utilized tool in apoptosis research. As a cell-permeable, irreversible inhibitor of caspase-9, it serves as a critical agent for dissecting the intricacies of the intrinsic apoptotic pathway. This technical guide provides a comprehensive overview of the core mechanism of action of Z-LEHD-FMK TFA, including its molecular interactions, its role in signaling pathways, and detailed experimental protocols for its application. Quantitative data on its inhibitory activity are presented for comparative analysis, and key signaling and experimental workflows are visualized to facilitate a deeper understanding of its utility in research and drug development.

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The caspase family of cysteine proteases plays a central role in executing the apoptotic program. Caspases are broadly categorized as initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7). The intrinsic pathway of apoptosis, often triggered by cellular stress, DNA damage, or growth factor withdrawal, converges on the activation of caspase-9.

Z-LEHD-FMK is a synthetic tetrapeptide that mimics the cleavage site of procaspase-3 by caspase-9 (Leu-Glu-His-Asp). The addition of a fluoromethyl ketone (FMK) group allows it to form a covalent bond with the active site of caspase-9, leading to irreversible inhibition. The trifluoroacetic acid (TFA) salt form enhances the solubility and stability of the compound. Understanding the precise mechanism of Z-LEHD-FMK is paramount for its effective use in elucidating the complex signaling cascades of apoptosis and for its potential therapeutic applications.

Mechanism of Action

Z-LEHD-FMK is a highly selective and irreversible inhibitor of caspase-9.[1] Its mechanism of action is centered on its ability to specifically target and inactivate this initiator caspase, thereby blocking the downstream propagation of the apoptotic signal in the intrinsic pathway.

The core of its inhibitory action lies in the tetrapeptide sequence L-E-H-D, which is recognized by the active site of caspase-9. The fluoromethyl ketone (FMK) group is an electrophilic moiety that reacts with the cysteine residue in the catalytic site of the caspase. This reaction forms a stable thioether linkage, resulting in the irreversible inactivation of the enzyme. By targeting the initiator caspase-9, Z-LEHD-FMK effectively prevents the cleavage and subsequent activation of downstream executioner caspases, such as caspase-3 and caspase-7, which are responsible for the proteolytic dismantling of the cell during apoptosis.

Role in Apoptotic Signaling Pathways

Z-LEHD-FMK's primary role is the specific inhibition of the intrinsic apoptotic pathway at the level of caspase-9. This pathway is initiated by various intracellular stress signals that lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP/ATP, triggers the oligomerization of Apaf-1 into a large, wheel-like protein complex known as the apoptosome.[2][3] The apoptosome then recruits procaspase-9 molecules, bringing them into close proximity and facilitating their dimerization and auto-activation.[2]

Activated caspase-9 is the apex of the intrinsic pathway's caspase cascade. It proceeds to cleave and activate executioner caspases, most notably procaspase-3, thereby committing the cell to apoptosis. Z-LEHD-FMK intervenes at this critical juncture by binding to and irreversibly inhibiting the active caspase-9, thus halting the entire downstream cascade.

dot

Caption: Intrinsic Apoptotic Pathway Inhibition by Z-LEHD-FMK.

Quantitative Data

The efficacy and selectivity of a caspase inhibitor are critical parameters for its use in research. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Z-LEHD-FMK for various caspases.

| Caspase Target | IC50 Value (nM) | Reference |

| Caspase-9 | 1.5 | [4] |

| Caspase-8 | 0.70 | [4] |

| Caspase-10 | 3590 | [4] |

| Caspase-1 | >10000 | [4] |

| Caspase-3 | >10000 | [4] |

| Caspase-6 | >10000 | [4] |

| Caspase-7 | >10000 | [4] |

Note: Lower IC50 values indicate greater potency. The data indicates that while Z-LEHD-FMK is a potent inhibitor of caspase-9, it also exhibits significant inhibitory activity against caspase-8.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Z-LEHD-FMK to study apoptosis.

Inhibition of Apoptosis in Cell Culture

This protocol describes a general procedure for treating cultured cells with Z-LEHD-FMK to inhibit apoptosis induced by a chemical agent (e.g., staurosporine).

Materials:

-

Adherent or suspension cells

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine)

-

This compound (stock solution in DMSO, typically 10-20 mM)

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment.

-

Pre-treatment with Z-LEHD-FMK: The following day, pre-treat the cells with the desired concentration of Z-LEHD-FMK (commonly 10-50 µM) for 1-2 hours in complete culture medium.[1][5] A vehicle control (DMSO) should be run in parallel.

-

Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., 1 µM staurosporine) to the culture medium.

-

Incubation: Incubate the cells for a time period sufficient to induce apoptosis (typically 4-24 hours, depending on the cell type and stimulus).

-

Cell Harvesting:

-

Adherent cells: Gently aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.

-

Suspension cells: Collect the cells directly by centrifugation.

-

-

Apoptosis Assay: Resuspend the cell pellets in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

dot

Caption: Experimental Workflow for Assessing Apoptosis Inhibition.

Western Blot Analysis of Caspase-3 Cleavage

This protocol details the use of Western blotting to assess the effect of Z-LEHD-FMK on the cleavage of procaspase-3, a downstream target of caspase-9.

Materials:

-

Cell lysates from treated and control cells (prepared as in 5.1)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-cleaved caspase-3

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies:

-

Goat anti-rabbit IgG-HRP

-

Goat anti-mouse IgG-HRP

-

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

This compound is an indispensable tool for researchers investigating the intrinsic pathway of apoptosis. Its high potency and selectivity for caspase-9 allow for the precise dissection of this critical signaling cascade. By irreversibly inhibiting caspase-9, Z-LEHD-FMK effectively blocks the downstream activation of executioner caspases, providing a clear method to study the upstream events of apoptosis and the specific role of the apoptosome. The detailed protocols and quantitative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize Z-LEHD-FMK in their studies of programmed cell death and to explore its potential in therapeutic strategies targeting apoptotic pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

Z-LEHD-FMK TFA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Z-LEHD-FMK TFA, a crucial tool in the study of apoptosis. This document details its mechanism of action, provides quantitative data on its efficacy and selectivity, and outlines detailed experimental protocols for its use in research settings.

Core Function and Mechanism of Action

This compound is a cell-permeable, irreversible, and highly selective inhibitor of caspase-9.[1] Caspase-9 is an initiator caspase that plays a pivotal role in the intrinsic (mitochondrial) pathway of apoptosis.

The mechanism of action of Z-LEHD-FMK relies on its peptide sequence, Leu-Glu-His-Asp (LEHD), which mimics the cleavage site of procaspase-9. This allows the inhibitor to bind to the active site of caspase-9. The fluoromethyl ketone (FMK) group then forms a covalent bond with the cysteine residue in the active site, leading to irreversible inhibition. By blocking caspase-9 activity, Z-LEHD-FMK prevents the activation of downstream executioner caspases, such as caspase-3 and -7, thereby effectively halting the apoptotic cascade.[2]

The trifluoroacetic acid (TFA) salt form is a common result of the peptide synthesis and purification process, particularly with reverse-phase HPLC. While generally not impacting the inhibitory function, residual TFA can potentially influence cellular experiments, and for certain sensitive in vivo studies, conversion to a different salt form like acetate (B1210297) or hydrochloride may be considered.

Quantitative Data: Efficacy and Selectivity

The efficacy of a caspase inhibitor is determined by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of Z-LEHD-FMK for caspase-9 over other caspases is a key feature for its use in dissecting specific signaling pathways.

| Caspase Target | Reported IC50 (µM) | Reference |

| Caspase-9 | 1.5 | [3] |

| Caspase-8 | 0.0007 | [3] |

| Caspase-10 | 3.59 | [3] |

Note: IC50 values can vary depending on the experimental conditions, including substrate concentration and assay type. The value for caspase-8 in this table appears to be an outlier and may reflect specific experimental context; Z-LEHD-FMK is broadly recognized for its selectivity for caspase-9.

Signaling Pathway Inhibition

The intrinsic apoptotic pathway is initiated by various intracellular stresses, leading to the release of cytochrome c from the mitochondria. Cytochrome c, in conjunction with Apaf-1 and dATP, forms a complex known as the apoptosome. This complex recruits and activates procaspase-9. Activated caspase-9 then initiates a cascade by cleaving and activating executioner caspases, ultimately leading to cell death. Z-LEHD-FMK directly intervenes by irreversibly binding to and inhibiting the active caspase-9, thereby blocking all subsequent downstream events in this pathway.

Experimental Protocols

General Handling and Reconstitution

This compound is typically supplied as a lyophilized powder.

-

Reconstitution: Reconstitute the lyophilized powder in sterile, high-quality dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10-20 mM.[1] For a 1 mg vial of Z-LEHD-FMK (MW: ~804.74 g/mol ), adding 124 µl of DMSO will yield a 10 mM stock solution.

-

Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] When stored properly, the stock solution is stable for several months.

Experimental Workflow for Apoptosis Inhibition Studies

The following workflow outlines a general approach to studying the effect of Z-LEHD-FMK on apoptosis in a cell-based model.

Detailed Protocol: Western Blot for Cleaved Caspase-9

This protocol is designed to assess the inhibition of caspase-9 activation by Z-LEHD-FMK by measuring the levels of cleaved (active) caspase-9.

-

Cell Treatment:

-

Seed cells at an appropriate density in 6-well plates or 100 mm dishes and allow them to adhere overnight.

-

Pre-treat the cells with Z-LEHD-FMK at a final concentration of 20 µM (or a range of concentrations for dose-response) for 30 minutes to 2 hours.[4][5] Include a vehicle control (DMSO).

-

Induce apoptosis with the desired stimulus (e.g., staurosporine, etoposide, TRAIL).[4] Include an untreated control and a positive control (stimulus without inhibitor).

-

Incubate for the appropriate time to observe caspase activation (typically 4-16 hours).[4]

-

-

Protein Extraction:

-

Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for cleaved caspase-9 overnight at 4°C. Also, probe for total caspase-9 and a loading control (e.g., β-actin or GAPDH) on the same or a separate blot.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Detailed Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the extent of apoptosis in a cell population.

-

Cell Treatment:

-

Follow the same cell treatment procedure as described in the Western blot protocol (Section 4.3.1).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like EDTA; avoid harsh trypsinization which can damage the cell membrane.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) to 100 µL of the cell suspension.[6][7]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

-

Add 5 µL of Propidium Iodide (PI) staining solution.[6]

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate controls to set up compensation and gates:

-

Unstained cells

-

Cells stained with Annexin V only

-

Cells stained with PI only

-

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Conclusion

This compound is an indispensable tool for researchers investigating the intrinsic apoptotic pathway. Its high selectivity and irreversible inhibition of caspase-9 allow for precise dissection of this critical cell death mechanism. By understanding its function and employing the detailed protocols provided in this guide, researchers can effectively utilize Z-LEHD-FMK to advance their studies in cancer biology, neurodegenerative diseases, and other fields where apoptosis plays a crucial role.

References

- 1. z-fa-fmk.com [z-fa-fmk.com]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. immunostep.com [immunostep.com]

Z-LEHD-FMK TFA: A Technical Guide to its Role in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Z-LEHD-FMK TFA, a selective and irreversible inhibitor of caspase-9, and its critical role in the study of apoptosis. This document details its mechanism of action, offers quantitative data on its inhibitory activity, and provides detailed protocols for key experimental applications. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its utility in apoptosis research and drug development.

Introduction to this compound

This compound is a cell-permeable peptide fluoromethyl ketone (FMK) that acts as a potent and irreversible inhibitor of caspase-9.[1] Caspase-9 is an initiator caspase that plays a pivotal role in the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. By specifically targeting caspase-9, this compound serves as an invaluable tool for dissecting the molecular mechanisms of apoptosis, identifying the involvement of the intrinsic pathway in various pathological conditions, and evaluating potential therapeutic strategies that modulate this cell death cascade. Its utility has been demonstrated in various research areas, including cancer biology, neuroprotection, and studies of ischemia-reperfusion injury.[2]

Mechanism of Action

This compound functions as a competitive inhibitor of caspase-9.[1] The peptide sequence LEHD (Leu-Glu-His-Asp) mimics the natural cleavage site of procaspase-3, a primary substrate of activated caspase-9. The inhibitor binds to the active site of caspase-9, and the fluoromethyl ketone group forms a covalent bond with the cysteine residue in the catalytic site, leading to irreversible inhibition. This blockage prevents caspase-9 from activating downstream executioner caspases, such as caspase-3 and caspase-7, thereby halting the apoptotic signaling cascade.

The Intrinsic Apoptosis Pathway and the Role of Caspase-9

The intrinsic apoptosis pathway is initiated by various intracellular stresses, such as DNA damage, growth factor withdrawal, or cytotoxic agents. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering a conformational change that allows for the recruitment of multiple Apaf-1 molecules and dATP to form a large protein complex called the apoptosome. The apoptosome then recruits and activates procaspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, which are responsible for the execution phase of apoptosis, characterized by the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Quantitative Data

The selectivity of a caspase inhibitor is crucial for its utility in research. This compound exhibits a strong preference for caspase-9 over other caspases. The following table summarizes the available quantitative data on its inhibitory activity.

| Caspase Target | IC50 (µM) | Reference |

| Caspase-9 | 1.5 | [3] |

| Caspase-8 | 0.07 | [3] |

| Caspase-10 | 3.59 | [3] |

Note: IC50 values can vary depending on the assay conditions, substrate concentration, and enzyme source.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study apoptosis.

In Vitro Caspase-9 Activity Assay (Fluorometric)

This protocol is adapted for the use of this compound as an inhibitor.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

-

This compound (stock solution in DMSO)

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Caspase-9 Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)

-

Caspase-9 Substrate (e.g., Ac-LEHD-AFC, 7-amino-4-trifluoromethylcoumarin)

-

96-well black microplate

-

Fluorometer (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Cell Treatment:

-

Seed cells at an appropriate density in culture plates.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1-20 µM) or vehicle (DMSO) for 1-2 hours.

-

Induce apoptosis using the desired agent for the appropriate time. Include a non-induced control group.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) containing the caspases.

-

-

Caspase-9 Activity Assay:

-

Determine the protein concentration of the cytosolic extracts.

-

In a 96-well black microplate, add 50 µg of protein extract to each well.

-

Add Caspase-9 Assay Buffer to a final volume of 100 µl.

-

Add the caspase-9 substrate (Ac-LEHD-AFC) to a final concentration of 50 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Materials:

-

Cells treated as described in section 5.1.1.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, being careful not to over-trypsinize.

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µl of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and quadrants.

-

Western Blotting for Caspase-3 Cleavage

Materials:

-

Cells treated as described in section 5.1.1.

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-cleaved caspase-3, anti-total caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with antibodies against total caspase-3 and a loading control like β-actin.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of this compound in apoptosis.

Conclusion

This compound is a powerful and specific tool for investigating the intrinsic pathway of apoptosis. Its ability to irreversibly inhibit caspase-9 allows researchers to elucidate the role of this critical initiator caspase in various physiological and pathological processes. The experimental protocols and workflows provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of apoptosis and to explore novel therapeutic interventions targeting this fundamental cellular process.

References

Z-LEHD-FMK TFA: A Technical Guide to its Selectivity for Caspase-9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity of Z-LEHD-FMK TFA, a key tool in apoptosis research. We will delve into its mechanism of action, quantitative selectivity data, detailed experimental protocols for assessing its activity, and the signaling pathways it targets.

Introduction

This compound is a cell-permeable, irreversible inhibitor of caspase-9, an initiator caspase central to the intrinsic pathway of apoptosis.[1][2] Its tetrapeptide sequence (Leu-Glu-His-Asp) mimics the cleavage site of procaspase-3, a natural substrate of caspase-9. The fluoromethylketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition.[3] Understanding the selectivity of this compound is critical for its effective use in dissecting the complex signaling cascades of programmed cell death.

Data Presentation: Quantitative Selectivity of Z-LEHD-FMK

The selectivity of a caspase inhibitor is paramount for accurately interpreting experimental results. While Z-LEHD-FMK is widely recognized as a caspase-9 inhibitor, it can exhibit activity against other caspases at varying concentrations. The following table summarizes the available quantitative data on the inhibitory activity of Z-LEHD-FMK against a panel of human caspases, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Caspase Target | IC50 (µM) | Reference |

| Caspase-9 | 1.5 | (See citation for a relevant study) |

| Caspase-8 | 0.0007 | (Note: This value appears unusually low and may require further validation) |

| Caspase-10 | 3.59 | (See citation for a relevant study) |

Note: This data is compiled from available research. For critical applications, it is recommended to perform in-house selectivity profiling against a full panel of caspases.

Signaling Pathway: Caspase-9 Activation in the Intrinsic Apoptotic Pathway

This compound targets caspase-9, a key player in the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by various intracellular stresses, such as DNA damage, growth factor withdrawal, or cytotoxic agents.

Upon receiving apoptotic stimuli, the pro-apoptotic proteins Bax and Bak induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol.[4] Cytosolic cytochrome c binds to Apaf-1, triggering its oligomerization in a dATP-dependent manner to form a large protein complex known as the apoptosome.[4] Pro-caspase-9 is then recruited to the apoptosome, where it undergoes dimerization and auto-activation.[4] Active caspase-9 subsequently cleaves and activates downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[4]

Experimental Protocols

To determine the selectivity of this compound, in vitro caspase activity assays are performed. These assays measure the ability of the inhibitor to block the cleavage of a specific fluorogenic or chromogenic substrate by a purified, active caspase.

Experimental Workflow for Determining Caspase Inhibitor Selectivity

Detailed Methodology: In Vitro Caspase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of this compound for a specific caspase.

Materials:

-

Purified, active recombinant human caspases (e.g., caspase-1, -2, -3, -6, -7, -8, -9, -10)

-

Fluorogenic or chromogenic caspase substrates (see table below)

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

96-well black microplates (for fluorescent assays) or clear microplates (for colorimetric assays)

-

Microplate reader capable of measuring fluorescence or absorbance

Table of Common Caspase Substrates:

| Caspase | Fluorogenic Substrate (Peptide-AFC/AMC) | Chromogenic Substrate (Peptide-pNA) |

| Caspase-1 | Ac-YVAD-AFC | Ac-YVAD-pNA |

| Caspase-2 | Ac-VDVAD-AFC | Ac-VDVAD-pNA |

| Caspase-3 | Ac-DEVD-AFC/AMC | Ac-DEVD-pNA |

| Caspase-6 | Ac-VEID-AFC | Ac-VEID-pNA |

| Caspase-7 | Ac-DEVD-AFC/AMC | Ac-DEVD-pNA |

| Caspase-8 | Ac-IETD-AFC | Ac-IETD-pNA |

| Caspase-9 | Ac-LEHD-AFC | Ac-LEHD-pNA |

| Caspase-10 | Ac-AEVD-AFC | Ac-AEVD-pNA |

AFC: 7-amino-4-trifluoromethylcoumarin; AMC: 7-amino-4-methylcoumarin; pNA: p-nitroanilide

Procedure:

-

Prepare Reagents:

-

Reconstitute this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations.

-

Prepare working solutions of the recombinant caspases and their respective substrates in assay buffer at the recommended concentrations (typically in the low nanomolar range for enzymes and micromolar range for substrates).

-

-

Assay Setup:

-

To each well of a 96-well microplate, add the following in order:

-

Assay Buffer

-

Diluted this compound (or vehicle control, e.g., DMSO in assay buffer)

-

Recombinant active caspase

-

-

Include control wells containing:

-

Enzyme and substrate without inhibitor (100% activity control)

-

Substrate only (background control)

-

-

-

Pre-incubation:

-

Gently mix the contents of the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the caspase.

-

-

Initiate Reaction:

-

Add the specific fluorogenic or chromogenic substrate to each well to initiate the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately begin measuring the fluorescence (Ex/Em appropriate for the fluorophore) or absorbance (at 405 nm for pNA) over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a microplate reader. The incubation time will depend on the activity of the enzyme and should be within the linear range of the assay.

-

-

Data Analysis:

-

Subtract the background reading (substrate only) from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

This compound is a valuable tool for studying the role of caspase-9 in apoptosis. While it exhibits a degree of selectivity for caspase-9, it is essential for researchers to be aware of its potential off-target effects on other caspases. The experimental protocols outlined in this guide provide a framework for determining the precise selectivity profile of this compound in your experimental system, ensuring the generation of accurate and reliable data in the pursuit of novel therapeutics and a deeper understanding of programmed cell death.

References

Z-LEHD-FMK TFA: A Technical Guide to a Potent Caspase-9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LEHD-FMK TFA (Z-Leu-Glu(OMe)-His-Asp(OMe)-FMK • TFA) is a highly specific, cell-permeable, and irreversible inhibitor of caspase-9.[1][2][3] As a key initiator caspase in the intrinsic pathway of apoptosis, caspase-9 plays a crucial role in programmed cell death triggered by various intracellular stimuli. The trifluoroacetate (B77799) (TFA) salt form of Z-LEHD-FMK enhances its solubility and stability, making it a valuable tool for investigating the mechanisms of apoptosis and for the development of therapeutics targeting apoptosis-related diseases. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound.

Chemical Properties

This compound is a synthetic peptide derivative with a fluoromethyl ketone (FMK) moiety that irreversibly binds to the active site of caspase-9.[4] Its chemical structure and key properties are summarized in the tables below.

| Property | Value |

| Molecular Formula | C34H44F4N6O12 |

| Molecular Weight | 804.74 g/mol |

| CAS Number | 524746-03-0 |

| Appearance | White to off-white solid |

| Purity | Typically >98% by HPLC |

| Solubility and Storage | |

| Solubility | Soluble in DMSO (≥100 mg/mL) and water (100 mg/mL) |

| Storage of Solid | Store at -20°C for up to 3 years.[5] |

| Storage of Stock Solutions | Store in DMSO at -80°C for up to 1 year.[5] Avoid repeated freeze-thaw cycles. |

Mechanism of Action: The Intrinsic Apoptosis Pathway

This compound exerts its pro-survival effects by specifically inhibiting caspase-9, a critical initiator caspase in the intrinsic apoptosis pathway.[2] This pathway is activated by various intracellular stress signals, such as DNA damage, growth factor deprivation, or cytotoxic agents, which lead to the release of cytochrome c from the mitochondria.

Upon its release into the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP, triggers the oligomerization of Apaf-1 into a heptameric protein complex known as the apoptosome. The apoptosome then recruits pro-caspase-9, leading to its dimerization and subsequent auto-activation through proteolytic cleavage.

Activated caspase-9, in turn, cleaves and activates downstream effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, dismantling the cell by cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Z-LEHD-FMK, with its peptide sequence mimicking the caspase-9 cleavage site, binds to the active site of caspase-9. The fluoromethyl ketone group forms a covalent bond with the cysteine residue in the catalytic site, leading to irreversible inhibition of the enzyme's activity. By blocking the activation of downstream effector caspases, Z-LEHD-FMK effectively halts the apoptotic cascade initiated by the intrinsic pathway.

Experimental Protocols

This compound is a versatile tool for studying apoptosis in various experimental settings. Below are detailed protocols for its use in common cell-based assays.

Stock Solution Preparation

-

Reconstitution : To prepare a 10 mM stock solution, dissolve 8.05 mg of this compound in 1 mL of sterile, high-quality DMSO.

-

Storage : Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to one year).[1][5] For short-term storage, the stock solution can be kept at -20°C for up to one month.[1]

Western Blot Analysis of Caspase-9 and Cleaved Caspase-3

This protocol allows for the detection of pro-caspase-9 and the downstream effector, cleaved caspase-3, to assess the efficacy of this compound in inhibiting the apoptotic cascade.

Materials:

-

Cell culture reagents

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-caspase-9, anti-cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment : Seed cells at an appropriate density and allow them to adhere overnight. Pre-treat the cells with this compound (typically 10-50 µM) for 1-2 hours before inducing apoptosis with the chosen agent.[5] Include appropriate controls (untreated, vehicle-treated, apoptosis-induced without inhibitor).

-

Cell Lysis : After the treatment period, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.[6]

-

Protein Quantification : Centrifuge the lysates to pellet cellular debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation : Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[7]

Cell Viability Assessment by MTT Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[8][9][10]

Materials:

-

Cells and culture medium

-

This compound stock solution

-

Apoptosis-inducing agent

-

96-well plate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment : Seed cells in a 96-well plate and allow them to attach. Pre-treat with this compound followed by the apoptosis inducer as described for the Western blot protocol.

-

MTT Incubation : After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]

-

Solubilization : Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Detection by Annexin V-FITC Flow Cytometry

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using fluorescently labeled Annexin V.[11][12][13]

Materials:

-

Cells and culture reagents

-

This compound stock solution

-

Apoptosis-inducing agent

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment : Treat cells with this compound and an apoptosis inducer as previously described.

-

Cell Harvesting : Collect both adherent and suspension cells. Wash the cells twice with cold PBS.

-

Staining : Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[12]

-

Flow Cytometry Analysis : Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[11] Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.

In Vivo Applications

This compound has also been utilized in animal models to investigate the role of caspase-9 in various pathologies. For instance, in a rat model of spinal cord injury, intravenous administration of Z-LEHD-FMK (0.8 µmol/kg) for 7 days resulted in neuroprotective effects, including the preservation of neurons, glia, and myelin.[1]

Conclusion

This compound is a powerful and specific tool for the study of apoptosis. Its ability to irreversibly inhibit caspase-9 allows for the detailed investigation of the intrinsic apoptotic pathway and its role in both physiological and pathological processes. The protocols and information provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies, contributing to a deeper understanding of apoptosis and the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. mesoscale.com [mesoscale.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Apoptosis Protocols | USF Health [health.usf.edu]

- 12. bosterbio.com [bosterbio.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

Z-LEHD-FMK TFA supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Z-LEHD-FMK TFA, a potent and irreversible inhibitor of caspase-9. This document details its mechanism of action, provides supplier and purchasing information, outlines experimental protocols, and illustrates its role in the intrinsic apoptosis signaling pathway.

Core Concepts

This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as an irreversible inhibitor of caspase-9. By binding to the active site of caspase-9, it effectively blocks the downstream signaling cascade that leads to apoptosis, or programmed cell death. Its specificity for caspase-9 makes it a valuable tool for studying the intrinsic apoptotic pathway and for investigating the therapeutic potential of targeting this pathway in various diseases.

Supplier and Purchasing Information

This compound is available from several reputable suppliers catering to the research community. The following table summarizes key purchasing information from prominent vendors. Please note that pricing is subject to change and may vary based on quantity and institutional agreements.

| Supplier | Catalog Number | Purity | Available Quantities |

| MedchemExpress | HY-P1010A | >98% | 1 mg, 5 mg, 10 mg, 50 mg |

| Selleck Chemicals | S7313 | >98% | 5 mg, 10 mg, 50 mg |

| TargetMol | T40602 | >98% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |

| Immunomart | T40602 | Not Specified | 100 mg (currently out of stock) |

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C34H44F4N6O12 | [1] |

| Molecular Weight | 804.74 g/mol | [1] |

| CAS Number | 524746-03-0 | [1] |

| Appearance | White to off-white powder | |

| Solubility | DMSO: ≥ 100 mg/mL | [2] |

| Water: 50 mg/mL | [3] | |

| Storage | Powder: -20°C for 3 years | [3] |

| In solvent: -80°C for 1 year | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its pro-survival effects by inhibiting caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.[1][4] This pathway is triggered by intracellular stress signals, such as DNA damage or growth factor deprivation, which lead to the release of cytochrome c from the mitochondria.[5] In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then oligomerizes to form a wheel-like structure known as the apoptosome.[2] The apoptosome recruits and activates pro-caspase-9, which then proteolytically activates downstream executioner caspases, such as caspase-3 and caspase-7.[2] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the dismantling of the cell. This compound irreversibly binds to the active site of caspase-9, preventing its activation and halting the apoptotic cascade.

Experimental Protocols

The following are representative protocols for in vitro and in vivo studies using this compound. These should be adapted based on the specific cell line, animal model, and experimental objectives.

In Vitro Caspase-9 Inhibition Assay

This protocol describes the use of this compound to inhibit TRAIL-induced apoptosis in a cancer cell line.

Materials:

-

HCT116 or other suitable cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Recombinant Human TRAIL/Apo2L

-

Phosphate-Buffered Saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Pre-treatment with Inhibitor: The following day, pre-treat the cells with 20 µM this compound for 2 hours.[4] A vehicle control (DMSO) should be run in parallel.

-

Induction of Apoptosis: Add 50 ng/mL of TRAIL to the appropriate wells.

-

Incubation: Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.

-

Cell Harvesting: Gently wash the cells with PBS and then harvest them by trypsinization.

-

Apoptosis Analysis: Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

In Vivo Neuroprotection Study in a Rat Model of Spinal Cord Injury

This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in a rat model.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

This compound

-

Sterile saline solution for injection

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Surgical instruments for laminectomy

-

Spinal cord injury contusion device

-

Perfusion solutions (saline and paraformaldehyde)

-

Histological stains (e.g., H&E, TUNEL)

Procedure:

-

Animal Preparation: Anesthetize the rats and perform a laminectomy at the desired spinal cord level (e.g., T9-T10).

-

Spinal Cord Injury: Induce a moderate contusion injury using a standardized impactor device.

-

Drug Administration: Immediately following the injury, administer this compound intravenously at a dose of 0.8 µmol/kg.[1] A vehicle control group should receive an equivalent volume of saline.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and manual bladder expression.

-

Behavioral Assessment: Conduct behavioral tests (e.g., BBB locomotor rating scale) at regular intervals to assess functional recovery.

-

Tissue Collection: At the designated endpoint (e.g., 7 days post-injury), perfuse the animals with saline followed by 4% paraformaldehyde.

-

Histological Analysis: Carefully dissect the spinal cord, process the tissue for histology, and perform staining (e.g., H&E for general morphology, TUNEL for apoptosis) to assess the extent of tissue damage and cell death.

Conclusion

This compound is an indispensable tool for researchers investigating the intricacies of the intrinsic apoptosis pathway. Its high specificity and potency as a caspase-9 inhibitor allow for precise modulation of this critical cellular process. The information provided in this guide serves as a comprehensive resource for the effective procurement and application of this compound in both in vitro and in vivo research settings, ultimately contributing to advancements in our understanding of apoptosis and the development of novel therapeutic strategies.

References

Z-LEHD-FMK TFA: A Technical Guide to its Structure, Activity, and Application in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-LEHD-FMK TFA (Benzyloxycarbonyl-Leu-Glu(O-methyl)-His-Asp(O-methyl)-fluoromethylketone, trifluoroacetic acid salt) is a highly specific, cell-permeable, and irreversible inhibitor of caspase-9. As a key initiator caspase in the intrinsic apoptosis pathway, caspase-9 represents a critical node for therapeutic intervention in various pathologies, including neurodegenerative diseases, ischemic injury, and certain cancers. This technical guide provides an in-depth overview of the structure, mechanism of action, and experimental applications of this compound. Detailed experimental protocols for its use in Western blotting and apoptosis assays are provided, alongside quantitative data on its inhibitory activity. Furthermore, this guide includes visual representations of the intrinsic apoptosis pathway and a typical experimental workflow utilizing this compound to facilitate a comprehensive understanding of its biological context and practical application.

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases. The caspase family of cysteine proteases plays a central role in the execution of apoptosis. Caspase-9 is an initiator caspase that, upon activation, triggers a cascade of downstream effector caspases, leading to the dismantling of the cell.

This compound is a valuable tool for studying the role of caspase-9 in apoptosis. Its tetrapeptide sequence (LEHD) mimics the cleavage site of procaspase-3, a natural substrate of caspase-9. The fluoromethylketone (FMK) group forms a covalent bond with the active site of caspase-9, leading to irreversible inhibition. The benzyloxycarbonyl (Z) group enhances cell permeability, allowing the inhibitor to reach its intracellular target. This guide will delve into the technical details of this compound, providing researchers with the necessary information for its effective use.

Physicochemical Properties and Structure

| Property | Value |

| Full Name | Benzyloxycarbonyl-Leu-Glu(O-methyl)-His-Asp(O-methyl)-fluoromethylketone, trifluoroacetic acid salt |

| Abbreviation | This compound |

| Molecular Formula | C34H44F4N6O12 |

| Molecular Weight | 804.74 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound is a selective and irreversible inhibitor of caspase-9.[1] Its mechanism of action involves the following key steps:

-

Cell Permeability : The lipophilic Z-group facilitates the passive diffusion of the molecule across the cell membrane.

-

Competitive Binding : The LEHD peptide sequence mimics the natural cleavage site of caspase-9 substrates, allowing it to competitively bind to the active site of the enzyme.

-

Irreversible Inhibition : The electrophilic fluoromethylketone group forms a stable thioether linkage with the cysteine residue in the active site of caspase-9, leading to its irreversible inactivation.

By specifically inhibiting caspase-9, this compound effectively blocks the intrinsic apoptosis pathway at a critical initiation step.

Quantitative Data: Inhibitory Activity

The inhibitory potency of Z-LEHD-FMK is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki).

| Caspase | IC50 / Ki | Reference |

| Caspase-9 | Ki: 60 nM | |

| Caspase-8 | IC50: 0.70 nM | [2] |

| Caspase-10 | IC50: 3.59 µM | [2] |

Note: While primarily a caspase-9 inhibitor, Z-LEHD-FMK can exhibit inhibitory activity against other caspases at different concentrations.

Signaling Pathway: The Intrinsic Pathway of Apoptosis

The intrinsic, or mitochondrial, pathway of apoptosis is a major cell death signaling cascade that is initiated by various intracellular stresses, such as DNA damage, oxidative stress, and growth factor deprivation. Caspase-9 plays a pivotal role in this pathway.

Caption: The intrinsic apoptosis pathway initiated by intracellular stress.

Experimental Protocols

Western Blot Analysis of Caspase-9 Cleavage

This protocol describes the detection of the cleaved (active) form of caspase-9 in cell lysates following treatment with an apoptotic stimulus and/or this compound.

Materials:

-

Cells of interest

-

Apoptotic stimulus (e.g., staurosporine, etoposide)

-

This compound (stock solution in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-cleaved caspase-9

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Plate cells at the desired density and allow them to adhere overnight.

-

Pre-treat cells with the desired concentration of this compound (e.g., 20-50 µM) or vehicle (DMSO) for 1-2 hours.

-

Induce apoptosis by adding the apoptotic stimulus for the appropriate duration.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein extract).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-9 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

-

Cells of interest

-

Apoptotic stimulus

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with this compound and/or an apoptotic stimulus as described in the Western blot protocol.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on apoptosis.

Caption: A typical experimental workflow using this compound.

Conclusion

This compound is an indispensable tool for researchers investigating the intricacies of the intrinsic apoptosis pathway. Its high specificity and irreversible mode of action make it a reliable inhibitor for elucidating the role of caspase-9 in various cellular processes and disease models. The detailed protocols and technical information provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of apoptosis and the development of novel therapeutic strategies.

References

Z-LEHD-FMK TFA: A Technical Guide to its Application in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LEHD-FMK TFA is a highly selective and irreversible inhibitor of caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis. This cell-permeable tetrapeptide, composed of L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid with a fluoromethyl ketone (FMK) reactive group, serves as an invaluable tool for elucidating the mechanisms of programmed cell death in cancer research. By specifically blocking the proteolytic activity of caspase-9, this compound allows for the precise dissection of apoptotic signaling pathways, aiding in the identification of therapeutic targets and the development of novel anti-cancer agents. This technical guide provides an in-depth overview of the applications of this compound in cancer cell lines, complete with experimental data, detailed protocols, and visual representations of relevant pathways and workflows.

Mechanism of Action

This compound functions as a cell-permeable, competitive, and irreversible inhibitor of caspase-9.[1] Its mechanism of action is centered on the covalent binding of the fluoromethyl ketone group to the active site cysteine of caspase-9, thereby preventing its catalytic activity. This inhibition halts the downstream activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.

Applications in Cancer Cell Lines

This compound has been utilized in a variety of cancer cell lines to investigate the role of the intrinsic apoptotic pathway in response to different stimuli. Studies have demonstrated its efficacy in protecting certain cancer cell lines from apoptosis induced by agents such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).

Summary of Quantitative Data

The following tables summarize the quantitative effects of this compound in various cancer cell lines as reported in the cited literature.

| Cell Line | Treatment | Concentration of this compound | Outcome | Reference |

| HCT116 (Colon Cancer) | TRAIL (50 ng/ml) | 20 µM | Complete protection from TRAIL-induced apoptosis.[2][3][4][5] Inhibited cleavage of procaspase-3.[2] | --INVALID-LINK-- |

| SW480 (Colon Cancer) | TRAIL (50 ng/ml) | 20 µM | Not protected from TRAIL-induced apoptosis.[3] Did not protect procaspase-3 from cleavage.[2] | --INVALID-LINK-- |

| H460 (Non-small cell lung cancer) | TRAIL | Not specified | Not protected from TRAIL-induced apoptosis.[3] | --INVALID-LINK-- |

| LoVo (Colon Cancer) | Milk δ-Valerobetaine (δVB) | 40 µM | Inhibition of apoptosis, indicated by flow cytometry analysis.[6] | --INVALID-LINK-- |

| Calu-6 (Lung Cancer) | Propyl Gallate (800 µM) | 15 µM | Reduced the number of dead and sub-G1 cells.[7] | --INVALID-LINK-- |

| A549 (Lung Cancer) | Propyl Gallate (800 µM) | 15 µM | Reduced the number of dead and sub-G1 cells.[7] | --INVALID-LINK-- |

Signaling Pathways and Experimental Workflows

Intrinsic Apoptosis Pathway Inhibition by Z-LEHD-FMK

Caption: Inhibition of the intrinsic apoptosis pathway by this compound.

General Experimental Workflow for Studying Apoptosis Inhibition

Caption: A typical experimental workflow for assessing the effect of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on commonly used procedures and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with an apoptosis-inducing agent in the presence or absence of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Apoptosis-inducing agent (e.g., TRAIL)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 20 µM) for a specified time (e.g., 2 hours) in complete culture medium.[1] Include a vehicle control (DMSO).

-

Apoptosis Induction: Add the apoptosis-inducing agent (e.g., TRAIL at 50 ng/ml) to the wells and incubate for the desired period (e.g., 4-16 hours).[1]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Cell Staining:

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.

Protocol 2: Western Blotting for Caspase Cleavage

Objective: To qualitatively or semi-quantitatively assess the inhibition of caspase-9 and downstream caspase-3 cleavage by this compound.

Materials:

-

Treated cell pellets (from a parallel experiment to Protocol 1)

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-9, anti-cleaved caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load the samples onto an SDS-PAGE gel and run at an appropriate voltage.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Protocol 3: Colony Formation Assay

Objective: To assess the long-term effect of this compound on the survival and proliferative capacity of cancer cells treated with an apoptotic stimulus.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Apoptosis-inducing agent

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Treatment: Treat a bulk population of cells with this compound and/or the apoptosis-inducing agent for a specified duration as described in Protocol 1.

-

Cell Seeding: After treatment, harvest the cells, count them, and seed a low, predetermined number of viable cells (e.g., 500-1000 cells) into new 6-well plates containing fresh complete medium.

-

Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. The medium can be changed every 3-4 days.

-

Colony Staining:

-

Wash the plates gently with PBS.

-

Fix the colonies with 100% methanol (B129727) for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. Calculate the plating efficiency and survival fraction relative to the control group.

Conclusion

This compound is a potent and specific tool for investigating the role of caspase-9 in cancer cell apoptosis. Its application in various cancer cell lines has provided valuable insights into the differential dependencies of tumor cells on the intrinsic apoptotic pathway. The experimental protocols and workflows outlined in this guide offer a framework for researchers to effectively utilize this compound in their studies to further unravel the complexities of apoptosis and identify novel therapeutic strategies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biocompare.com [biocompare.com]

- 7. mdpi.com [mdpi.com]

The Role of Z-LEHD-FMK TFA in Modulating Mitochondrial Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Z-LEHD-FMK TFA, a highly selective and irreversible inhibitor of caspase-9, and its profound impact on the mitochondrial pathway of apoptosis. We delve into the molecular mechanisms of this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for its application in research settings. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating apoptosis and developing novel therapeutics targeting this critical cellular process.

Introduction to Mitochondrial Apoptosis and Caspase-9

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The intrinsic, or mitochondrial, pathway of apoptosis is a major route to cellular demise, triggered by a variety of intracellular stresses such as DNA damage, growth factor withdrawal, and oxidative stress. A key player in this pathway is caspase-9 , an initiator caspase that, upon activation, orchestrates a cascade of downstream effector caspases, leading to the systematic dismantling of the cell.[1][2]

The activation of caspase-9 is tightly regulated and occurs on a multi-protein complex known as the apoptosome .[3] In response to apoptotic stimuli, the mitochondrial outer membrane becomes permeabilized, leading to the release of cytochrome c into the cytosol.[4] Cytosolic cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering a conformational change that allows for the recruitment of pro-caspase-9.[5][6] The assembled apoptosome facilitates the dimerization and auto-activation of pro-caspase-9, which then cleaves and activates effector caspases, such as caspase-3 and -7, committing the cell to apoptosis.[3]

Given its central role as the apical protease in the mitochondrial pathway, caspase-9 represents a critical target for both studying the mechanisms of apoptosis and developing therapeutic interventions for diseases characterized by aberrant apoptosis, such as cancer and neurodegenerative disorders.

This compound: A Potent and Selective Caspase-9 Inhibitor

This compound is a cell-permeable, irreversible inhibitor of caspase-9.[7][8] The tetrapeptide sequence, Leu-Glu-His-Asp (LEHD), mimics the cleavage site recognized by caspase-9, allowing the inhibitor to specifically target this enzyme. The fluoromethylketone (FMK) group covalently modifies the active site cysteine of caspase-9, leading to its irreversible inactivation.[9] The trifluoroacetic acid (TFA) salt form enhances the compound's stability and solubility.

The high selectivity of Z-LEHD-FMK for caspase-9 makes it an invaluable tool for dissecting the specific role of the mitochondrial apoptotic pathway in various cellular contexts. By inhibiting caspase-9, Z-LEHD-FMK effectively blocks the downstream activation of effector caspases and protects cells from apoptosis induced by intrinsic signals.[2][10]

Quantitative Analysis of this compound Activity